molecular formula C8H7Cl3 B8589423 1-Trichloromethyl-3-methylbenzene

1-Trichloromethyl-3-methylbenzene

Cat. No. B8589423
M. Wt: 209.5 g/mol
InChI Key: HVGRCUXFDYITJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Trichloromethyl-3-methylbenzene is a useful research compound. Its molecular formula is C8H7Cl3 and its molecular weight is 209.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Trichloromethyl-3-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Trichloromethyl-3-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Trichloromethyl-3-methylbenzene

Molecular Formula

C8H7Cl3

Molecular Weight

209.5 g/mol

IUPAC Name

1-methyl-3-(trichloromethyl)benzene

InChI

InChI=1S/C8H7Cl3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3

InChI Key

HVGRCUXFDYITJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.38 moles of sulfuryl chloride in an equal volume of carbon tetrachloride was added dropwise to 21.6 gm (0.11 moles) of 2-(3-methylphenyl)-1,3-dithiolane dissolved in 22 mls of carbon tetrachloride while refluxing and stirring. After the addition, the reaction mixture was stirred for 1 hour at reflux and allowed to cool to room temperature. The solvent was evacuated and the residue Kugelrohr distilled at 65°-70° C. (0.43 mm/Hg) to give 18.32 gm (89.9% yield) of product. NMR and Gas Chromatograph/Mass Spectrometry (GC/MS) Analysis: 1H--NMR (CCl4) δ2.27 (S, CH3), 6.9 to 7.2 and 7.5 to 7.65 (m+ 4H, aryl protons); GCMS (70 ev), M/e (% rel. int.) 212 (M +4, 4), 210 (M+ +2, 12), 208 (M+, 13), 177 (13), 175 (79), 173 (100), 138 (15), 103 (26), 102 (25), 101 (19), 87 (20), 86 (16), 77 (23), 75 (19), 69 (22), 68 (24), 51 (64).
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
89.9%

Synthesis routes and methods II

Procedure details

36.2 gms of 3-methyl benzal chloride in 207 gms of solvent, tetrachloroethylene, was added into a reaction vessel with 53.9 gms of hexachloroethane, 66.3 gms of 50% sodium hydroxide, and 1.4 gms of Aliquot 4. The mixture was stirred and refluxed under partial vacuum at about 90° C. for about 1 hour. 20.3 ml of water was removed from the mixture via a Dean Stark trap during this period. The mixture was refluxed for another hour an additional 10.5 ml of water was removed. 200 ml of water was added to the cooled mixture and 15 gms of HCl gas was added until the mixture turned acidic. After standing for 2 days, the organic layer was removed and the tetrachloroethylene was distilled off under reduced pressure. The remaining residue was then distilled to give 36.7 gms of a clear oil. b.p. 80° -90° C. (0.6-1.0 mm/Hg-0.8-1.33×105 pascals). (Yield 85% - 97.2 assay).
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
207 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

70.0 gms of 3-methyl benzal chloride dissolved in 286.4 gms of carbon tetrachloride was charged into a reaction vessel with 2.67 gms of Aliquat 4 (dodecyltrimethylammonium chloride in alcohol). 192 gms of 50% aqueous sodium hydroxide was added and the mixture heated to reflux for a period of about 4 hours. During this period water was continuously removed from the reaction media using a Dean Stark Trap. After completion of the reaction, the mixture was filtered, water was added to the mixture, and the organic layer was separated by phase separation. The organic layer was stripped on a rotary evaporator to give 84.9 gms of a clear yellow oil. (Yield 93.4%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
286.4 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
2.67 g
Type
catalyst
Reaction Step Three
Yield
93.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.